2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile
Beschreibung
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile (CAS 301344-08-1) is a heterocyclic organic compound with the molecular formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol . Its structure features a benzimidazole ring fused with a ketone and nitrile group, enabling unique electronic and steric properties. The compound exhibits planar geometry due to conjugation between the benzimidazole’s aromatic system and the carbonyl group, enhancing its stability and reactivity in synthetic applications. It is commonly utilized as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFQHSARXPZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile typically involves the reaction of benzimidazole derivatives with appropriate nitrile compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
The compound’s reactivity and applications are influenced by substituents on the benzimidazole core or the side chain. Below is a comparative analysis with key analogues:
Substituent Effects on Reactivity and Properties
Table 1: Structural and Electronic Comparison
Key Observations :
Electronic Effects :
- The chloro-substituted derivative (C₁₁H₈ClN₃O) exhibits heightened electrophilicity at the carbonyl carbon due to the electron-withdrawing Cl atom, enabling efficient nucleophilic substitutions .
- The 5-nitro derivative introduces a strong electron-withdrawing nitro group, polarizing the benzimidazole ring and enhancing its reactivity in charge-transfer reactions .
Steric and Solubility Modulation: The p-tolyloxy derivative (C₁₈H₁₅N₃O₂) introduces a bulky aromatic substituent, reducing solubility in polar solvents but improving lipophilicity for organic-phase reactions .
Applications :
- The parent compound serves as a versatile intermediate, while the chloro and nitro derivatives are tailored for specialized reactivity (e.g., corrosion inhibitors or electrophilic coupling partners) .
- The 1-methyl derivative is explicitly marketed for medicinal use, highlighting the role of substituents in drug design .
Physicochemical Data
Table 2: Comparative Physicochemical Properties
| Property | Parent Compound | Chloro Derivative | p-Tolyloxy Derivative | 5-Nitro Derivative | 1-Methyl Derivative |
|---|---|---|---|---|---|
| Melting Point (°C) | Not reported | >250 (decomposes) | Not reported | 220–225 | Not reported |
| Solubility (Polar Solvents) | Moderate | Low | Very low | Moderate | Low |
| LogP (Predicted) | 1.2 | 2.1 | 3.5 | 1.8 | 2.4 |
Biologische Aktivität
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its antitumor and antimicrobial properties.
Structural Overview
The compound features a benzimidazole moiety, a cyano group, and a ketone functional group. These structural components contribute to its chemical reactivity and biological activity. The following table summarizes the key structural characteristics:
| Feature | Description |
|---|---|
| Chemical Class | Benzimidazole Derivative |
| Functional Groups | Cyano group, Ketone |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 188.20 g/mol |
Synthesis
The synthesis of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile can be achieved through various methods, often involving the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. For example, refluxing benzimidazole with acetic anhydride and butyronitrile has been reported as an effective synthetic route.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile. Research indicates that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance:
- Study Findings : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Compounds similar to 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile exhibited IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These results suggest that this class of compounds may serve as promising candidates for developing new antitumor agents.
Antimicrobial Activity
The antimicrobial properties of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile have also been investigated:
- Antibacterial Activity : In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from the benzimidazole structure showed MIC values as low as 7.8 µg/mL against Escherichia coli and Klebsiella pneumonia .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 7.8 |
| Klebsiella pneumonia | 7.8 |
| Staphylococcus aureus | 15 |
These findings indicate that this compound could be further explored for its potential in treating bacterial infections.
The mechanisms underlying the biological activities of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile appear to involve interactions with specific molecular targets:
- Antitumor Mechanism : The compound may exert its effects by binding to DNA or inhibiting key enzymes involved in cell proliferation.
- Antimicrobial Mechanism : The presence of the cyano group is believed to enhance membrane permeability in bacteria, leading to increased susceptibility to the compound.
Case Studies
Several case studies have evaluated the effectiveness of benzimidazole derivatives in clinical settings:
- Case Study on Antitumor Activity : A clinical trial assessed a series of benzimidazole derivatives in patients with advanced lung cancer, reporting favorable outcomes in terms of tumor reduction and manageable side effects .
- Case Study on Antimicrobial Efficacy : Another study focused on the use of benzimidazole derivatives in treating infections caused by resistant bacterial strains, showcasing significant improvements in patient recovery times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
